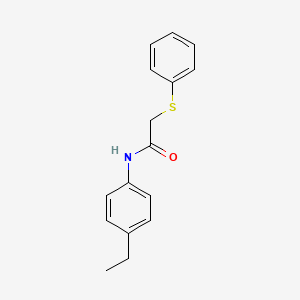
1-(phenylacetyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenylacetyl)-4-(2-pyridinyl)piperazine (PPP) is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. PPP has been found to exhibit various biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it has been proposed that 1-(phenylacetyl)-4-(2-pyridinyl)piperazine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of the glutamate system, which is involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(phenylacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has also been found to modulate the activity of the glutamate system, which is involved in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(phenylacetyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It has also been extensively studied for its potential therapeutic applications. However, 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. It also has poor solubility in water, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine. One potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its long-term effects on the brain and behavior. Additionally, further studies are needed to fully understand the mechanism of action of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine and its potential therapeutic applications in various neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(phenylacetyl)-4-(2-pyridinyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine, including its potential use in the treatment of drug addiction and withdrawal symptoms and its long-term effects on the brain and behavior.
Métodos De Síntesis
1-(phenylacetyl)-4-(2-pyridinyl)piperazine can be synthesized by the reaction of 2-pyridinylpiperazine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction mixture is then purified by column chromatography to obtain pure 1-(phenylacetyl)-4-(2-pyridinyl)piperazine.
Aplicaciones Científicas De Investigación
1-(phenylacetyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
2-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAKKENHMORASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5221258.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5221266.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B5221273.png)
![2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5221290.png)
![ethyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5221297.png)
![1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5221301.png)
![2-adamantyl[2-(diethylamino)ethyl]amine](/img/structure/B5221306.png)
![(2,4-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5221310.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5221317.png)
![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5221334.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5221347.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5221353.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5221359.png)